N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Description
N-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,4-triazole core substituted at the N1 position with a 2,4-difluorophenyl group, a methyl group at C5, and a carboxamide moiety at C3 linked to a 4-chlorophenyl group. Its molecular formula is C₁₆H₁₁ClF₂N₄O, with a molecular weight of 364.78 g/mol.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N4O/c1-9-20-15(16(24)21-12-5-2-10(17)3-6-12)22-23(9)14-7-4-11(18)8-13(14)19/h2-8H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEZUXHOACIFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl and 2,4-difluorophenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the triazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, often using reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Pd/C, sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts acylation reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
One of the primary applications of N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is its use as an antifungal agent. Triazole derivatives are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Research has demonstrated that this compound exhibits significant antifungal properties against various strains of fungi, including those resistant to conventional treatments.
Case Study: Efficacy Against Resistant Strains
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Candida albicans strains resistant to fluconazole. The results indicated that the triazole derivative showed superior antifungal activity compared to fluconazole, suggesting its potential as an effective alternative treatment for resistant infections .
Agricultural Applications
Fungicide Development
In agriculture, this compound is being explored as a fungicide. Its mechanism involves disrupting fungal cell membrane integrity and inhibiting spore germination.
Case Study: Crop Protection Efficacy
Field trials conducted on wheat crops demonstrated that formulations containing this triazole derivative significantly reduced the incidence of fungal diseases such as leaf rust and powdery mildew. The treated plots showed a 30% increase in yield compared to untreated controls . These findings highlight its potential as a viable option for integrated pest management strategies.
Toxicological Studies
Understanding the safety profile of this compound is crucial for both pharmaceutical and agricultural applications. Toxicological assessments have been conducted to evaluate its effects on non-target organisms and human health.
Findings from Toxicological Assessments
Research indicates that while the compound exhibits low toxicity in mammalian models, it has shown moderate toxicity to certain aquatic organisms. This necessitates careful consideration during application in agricultural settings to mitigate environmental impact .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Positional Isomer: 1-(4-Chlorophenyl)-N-(2,4-Difluorophenyl)-5-Methyl-1H-1,2,4-Triazole-3-Carboxamide (CAS 321431-23-6)
This compound is a positional isomer of the target molecule, with the 2,4-difluorophenyl and 4-chlorophenyl groups swapped between the triazole N1 and carboxamide positions. Despite sharing the same molecular formula (C₁₆H₁₁ClF₂N₄O ), this isomerization alters the electronic distribution and steric interactions. For example:
- The 4-chlorophenyl group at N1 may enhance hydrophobic interactions with binding pockets.
- The 2,4-difluorophenyl group on the carboxamide could reduce metabolic stability due to increased electronegativity .
Key Difference : Positional isomerism may lead to divergent pharmacokinetic profiles or receptor binding affinities.
Fluorophenyl Analogs: N-(2,4-Difluorophenyl)-1-(4-Fluorophenyl)-5-Methyl-1H-1,2,4-Triazole-3-Carboxamide
This analog replaces the 4-chlorophenyl group with a 4-fluorophenyl moiety. Key comparisons include:
- Molecular Formula : C₁₆H₁₁F₃N₄O (Mol. Wt. 356.28 g/mol).
- Substituent Effects: Fluorine’s smaller size and higher electronegativity reduce lipophilicity (ClogP ~2.8 vs.
Trifluoromethyl-Substituted Derivative: N-(4-Fluorophenyl)-5-Methyl-1-[3-(Trifluoromethyl)Phenyl]-1H-1,2,4-Triazole-3-Carboxamide (CAS 321431-44-1)
This compound features a 3-(trifluoromethyl)phenyl group at N1 and a 4-fluorophenyl carboxamide.
Dichlorophenyl Derivatives: 1-[2,4-Dichloro-5-(Propan-2-Yloxy)Phenyl]-N-(2,4-Dichlorophenyl)-5-Methyl-1H-1,2,4-Triazole-3-Carboxamide (CAS 866136-32-5)
This analog incorporates dichlorophenyl groups and an isopropoxy substituent, significantly increasing molecular weight (C₁₉H₁₆Cl₄N₄O₂ , Mol. Wt. 474.17 g/mol).
Heterocyclic Variants: Thiadiazole-Containing Analogs
Compounds such as 3-[1-(2,4-Difluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-Yl]-N-(3,4-Dimethoxyphenyl)-1,2,4-Thiadiazol-5-Amine (Mol. Wt. 430.43 g/mol) replace the triazole core with a 1,2,4-thiadiazole ring.
- Methoxy groups on the aryl ring improve hydrogen-bonding capacity but may reduce metabolic stability .
Biological Activity
N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H11ClF2N4O
- Molecular Weight : 348.73 g/mol
- CAS Number : 321431-62-3
The compound features a triazole ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit broad anti-inflammatory effects. In particular, this compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that derivatives of triazole could inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS) .
2. Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in liver cancer cell lines (Hep-G2), demonstrating comparable potency to established chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Hep-G2 | 10.99 | Doxorubicin | 10.8 |
| MCF-7 | 15.20 | Ellipticine | 11.5 |
The mechanism through which this compound exerts its biological effects involves the modulation of inflammatory pathways and apoptosis induction in cancer cells. It has been noted to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation and cell survival . This inhibition leads to reduced expression of inflammatory mediators and enhanced apoptosis in tumor cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to this compound:
- Study on Anti-inflammatory Effects : A derivative demonstrated significant COX-2 inhibitory activity with an IC50 value of 2.6 µM while maintaining a good selectivity ratio over COX-1 . This suggests potential therapeutic applications in inflammatory diseases.
- Antiviral Activity : Triazole derivatives have also shown broad-spectrum antiviral activity against RNA and DNA viruses in tissue culture models . This highlights the versatility of compounds within this chemical class.
- Cytotoxicity Evaluation : A comparative study indicated that triazole derivatives with specific substitutions exhibited enhanced cytotoxicity against various cancer cell lines . The structure–activity relationship (SAR) analysis pointed out that modifications at the anilide ring significantly influenced anticancer potential.
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-1-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 2,4-difluorophenylhydrazine with a β-ketoester to form the triazole ring.
- Step 2: Carboxamide formation via coupling with 4-chloroaniline using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Step 3: Methylation at the 5-position using methyl iodide under basic conditions (K₂CO₃/DMF).
Purity Optimization:
Q. How can structural characterization be performed to confirm the identity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Exact mass calculated for C₁₇H₁₂ClF₂N₄O: 385.06 (observed: 385.07, Δ < 2 ppm) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer: Discrepancies may arise from:
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. CHO-K1) or receptor isoforms.
- Solubility: Use DMSO stocks at <0.1% to avoid solvent interference.
- Validation: Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Example:
If conflicting data exist for cannabinoid receptor (CB1) antagonism, validate using:
Q. How can molecular docking studies inform the design of analogs with enhanced CB1 receptor affinity?
Methodological Answer:
- Target Selection: Use CB1 receptor crystal structures (PDB: 5TGZ) for docking (AutoDock Vina).
- Key Interactions:
- The 4-chlorophenyl group occupies a hydrophobic pocket (residues Leu387, Phe174).
- The difluorophenyl moiety engages in π-π stacking with Trp355.
- Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position of the triazole to enhance binding ΔG (predicted ΔG < -9 kcal/mol) .
Q. What crystallographic techniques are suitable for analyzing this compound’s solid-state conformation?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Grow crystals via slow evaporation (ethanol/water).
Q. How can structure-activity relationship (SAR) studies guide optimization for reduced off-target effects?
Methodological Answer:
- SAR Table:
| Substituent | CB1 IC₅₀ (nM) | Selectivity (CB1/CB2) | Reference |
|---|---|---|---|
| 4-Cl, 2,4-F, 5-CH₃ | 12.3 | 120 | |
| 4-NO₂, 2,4-F, 5-CH₃ | 8.5 | 85 | |
| 4-CF₃, 2,4-F, 5-CH₃ | 6.2 | 45 |
Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?
Methodological Answer:
Q. How can metabolic stability be assessed to mitigate rapid clearance?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
